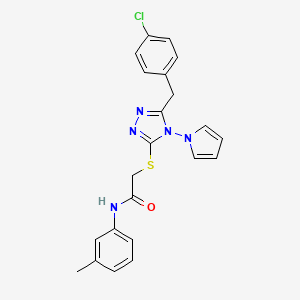

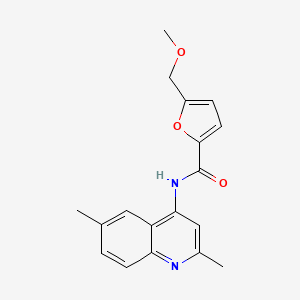

![molecular formula C10H11ClF3N B2945484 1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine CAS No. 1824575-35-0](/img/structure/B2945484.png)

1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine”. A study on the synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues provides some insights .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) explored a compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, showcasing high affinity and oral activity as a neurokinin-1 receptor antagonist. This compound demonstrated efficacy in preclinical tests relevant to emesis and depression, indicating its potential application in clinical settings for these conditions (Harrison et al., 2001).

Selective Androgen Receptor Modulators (SARMs) : Wu et al. (2006) studied the pharmacokinetics and metabolism of S-1, a potent SARM, revealing its low clearance, moderate volume of distribution, and extensive metabolism in rats. This research contributes to the development of novel therapeutics for androgen-dependent diseases (Wu et al., 2006).

Polyimide Materials : Yin et al. (2005) synthesized and characterized novel fluorinated polyimides derived from a monomer that includes the trifluoromethylphenyl group, exhibiting exceptional solubility, thermal stability, and mechanical properties. These materials are promising for advanced applications in electronics and aerospace due to their superior performance characteristics (Yin et al., 2005).

Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) synthesized azetidine-2-one derivatives of 1H-benzimidazole incorporating the trifluoromethylphenyl group, showing good antibacterial activity and cytotoxic effects in vitro. This research highlights the potential of these compounds in developing new antibiotics and cancer treatments (Noolvi et al., 2014).

Mécanisme D'action

Target of Action

Related compounds have been shown to have analgesic effects, suggesting that they may interact with pain receptors or pathways .

Mode of Action

It’s worth noting that similar compounds have been shown to have analgesic effects, indicating that they may interact with pain receptors or pathways . These compounds may work by altering the perception of pain at the central or peripheral level.

Biochemical Pathways

Related compounds have been shown to have analgesic effects, suggesting that they may interact with pain pathways . These pathways could involve various neurotransmitters and signaling molecules.

Result of Action

Related compounds have been shown to have analgesic effects, suggesting that they may help to alleviate pain . This could involve a reduction in the perception of pain at the central or peripheral level.

Propriétés

IUPAC Name |

1-[3-chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N/c1-6(15-2)7-3-4-8(9(11)5-7)10(12,13)14/h3-6,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUZDRQLPXIACB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

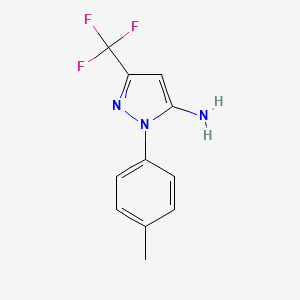

![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2945409.png)

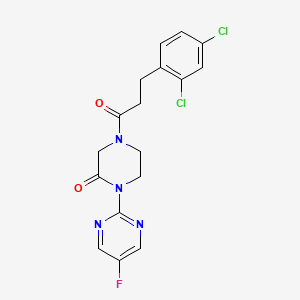

![1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2945413.png)

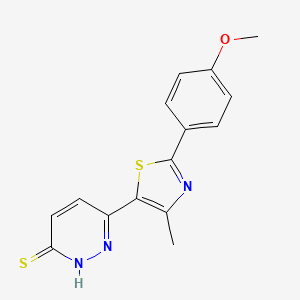

![5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2945416.png)

![2-(3-oxopiperazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2945420.png)

![6-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2945422.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2945423.png)

![N-(3-cyanophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2945424.png)